リファンピシンキノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

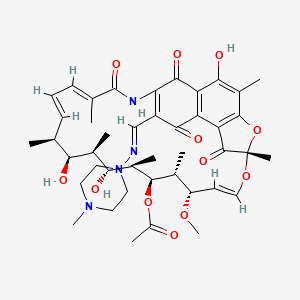

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate is a derivative of the antibiotic rifampicin, which is widely used in the treatment of tuberculosis and other bacterial infections. [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate is formed through the autoxidation of rifampicin and has been found to possess unique biological properties, including anti-inflammatory and neuroprotective activities .

科学的研究の応用

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its anti-inflammatory and neuroprotective properties.

Medicine: Potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.

Industry: Used in the development of new antibiotics and anti-inflammatory drugs.

作用機序

Target of Action

Rifampicin Quinone, a derivative of the antibiotic Rifampicin, primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacterial cells . In addition, Rifampicin Quinone has been shown to interact with microglial cells activated by fibrillary forms of recombinant human α-synuclein .

Mode of Action

Rifampicin Quinone operates by inhibiting the microbial RNAP . It forms a stable drug-enzyme complex, thereby impeding RNA synthesis . This interaction reduces the affinity of RNAP for short RNA transcripts .

Biochemical Pathways

Rifampicin Quinone affects several biochemical pathways. It has been found to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release are probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Result of Action

Rifampicin Quinone has been shown to reduce microglial activation more effectively than its parent compound, Rifampicin . It also controls oxidative stress, which is essentially dependent on PI3K inhibition . Furthermore, Rifampicin Quinone is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-synuclein fibrils .

Action Environment

The efficacy of Rifampicin Quinone can be influenced by environmental factors. For instance, the stability of Rifampicin, the parent compound of Rifampicin Quinone, is known to be temperature-dependent

生化学分析

Biochemical Properties

Rifampicin Quinone has been found to interact with various enzymes and proteins. It has been shown to reduce the secretion of prototypical inflammatory cytokines (TNF-α, IL-6) and the burst of oxidative stress in microglial cells activated with α-Synuclein fibrillary aggregates . The suppressive effects of Rifampicin Quinone on cytokine release was probably due to inhibition of both PI3K- and non-PI3K-dependent signaling events .

Cellular Effects

Rifampicin Quinone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce microglial activation more effectively than its parent compound, Rifampicin . It also is more efficient than Rifampicin in protecting neuronal cells from toxic factors secreted by microglia activated by α-Synuclein fibrils .

Molecular Mechanism

The molecular mechanism of action of Rifampicin Quinone involves its interaction with various biomolecules. It appears to exert its effects at the molecular level through inhibition of both PI3K- and non-PI3K-dependent signaling events . This leads to a reduction in the secretion of inflammatory cytokines and a decrease in oxidative stress .

Temporal Effects in Laboratory Settings

Rifampicin Quinone has been found to undergo a chemical conversion to Rifampicin that is temperature dependent . This conversion occurs in physiologically relevant temperatures (30-50 °C) and time scales (24-120 h) and results in an increase in antimicrobial activity .

Metabolic Pathways

The major metabolic pathways of Rifampicin, from which Rifampicin Quinone is derived, transformed by the fungus Cunninghamella elegans were oxidation, demethylation and mono-oxidation .

Transport and Distribution

Rifampicin, the parent compound of Rifampicin Quinone, is known to be a potent inducer of both cytochrome P-450 oxidative enzymes and the P-glycoprotein transport system . This suggests that Rifampicin Quinone may also interact with these systems, influencing its transport and distribution within cells and tissues.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rifampicin quinone typically involves the oxidation of rifampicin. One common method is the use of horseradish peroxidase to catalyze the oxidation of rifampicin . The reaction is carried out under controlled conditions, often involving the use of specific buffers and temperatures to ensure the efficient conversion of rifampicin to rifampicin quinone.

Industrial Production Methods

Industrial production of rifampicin quinone can be achieved through continuous flow synthesis. This method involves the use of microreactors to couple multiple reaction steps and purification processes, resulting in a higher yield and efficiency . The starting material, rifamycin S, is reacted with tert-butylamine in a microreactor, followed by further reactions to produce rifampicin quinone.

化学反応の分析

Types of Reactions

Rifampicin quinone undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes such as horseradish peroxidase.

Reduction: Can be reduced back to rifampicin under certain conditions.

Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Horseradish peroxidase, specific buffers, and controlled temperatures.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Rifampicin quinone is the primary product.

Reduction: Rifampicin is regenerated.

Substitution: Various substituted derivatives of rifampicin quinone.

類似化合物との比較

Similar Compounds

Rifampicin: The parent compound, widely used as an antibiotic.

Rifapentine: Another derivative of rifampicin, used in the treatment of tuberculosis.

Rifabutin: Similar to rifampicin, used to treat mycobacterial infections.

Uniqueness of [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Rifampicin quinone is unique due to its enhanced anti-inflammatory and neuroprotective properties compared to rifampicin . It is more efficacious in reducing microglial activation and protecting neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases .

特性

CAS番号 |

13983-13-6 |

|---|---|

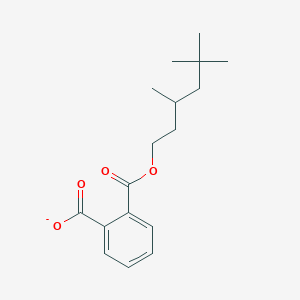

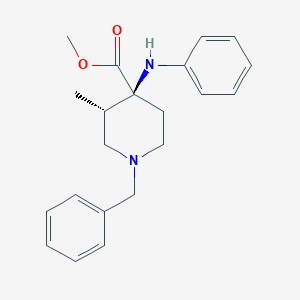

分子式 |

C43H56N4O12 |

分子量 |

820.9 g/mol |

IUPAC名 |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

InChI |

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |

InChIキー |

IHHAOHNZEKYBLG-WLSIYKJHSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

異性体SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)/C |

正規SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

同義語 |

1,4-Dideoxy-1,4-dihydro-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; Rifampin Quinone; 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-[N-(4-methyl-1-piperazinyl)formimidoyl]-2,7-(epoxypentadeca[1,11,13]trien |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。